molecular formula C11H12N2O2 B11898475 Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate

Cat. No.: B11898475
M. Wt: 204.22 g/mol
InChI Key: XGGMVHAFORZPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C11H12N2O2. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 7-methylpyrrolo[1,2-c]pyrimidine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-9-5-4-8(2)13(9)7-12-10/h4-7H,3H2,1-2H3

InChI Key

XGGMVHAFORZPON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=C(N2C=N1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.